N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate

Antistatic agent Surface resistivity Polymer additive

N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate (CAS 53620-55-6; molecular formula C₄₄H₉₀N₄O₄; MW 739.22) is the mono‑acetic acid salt of triethylenetetramine (TETA) distearamide. It belongs to the fatty acid diamide surfactant class, structurally comprising two C18 stearamide chains bridged by a triethylenetetramine backbone that is partially protonated by one equivalent of acetic acid.

Molecular Formula C42H86N4O2.C2H4O2
C44H90N4O4
Molecular Weight 739.2 g/mol
CAS No. 53620-55-6
Cat. No. B12706438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Ethylenebis(iminoethylene))distearamide monoacetate
CAS53620-55-6
Molecular FormulaC42H86N4O2.C2H4O2
C44H90N4O4
Molecular Weight739.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O
InChIInChI=1S/C42H86N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)
InChIKeyJMNRZPJMNXPBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate (CAS 53620-55-6) – Procurement-Relevant Identity and Class Positioning


N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate (CAS 53620-55-6; molecular formula C₄₄H₉₀N₄O₄; MW 739.22) is the mono‑acetic acid salt of triethylenetetramine (TETA) distearamide [1]. It belongs to the fatty acid diamide surfactant class, structurally comprising two C18 stearamide chains bridged by a triethylenetetramine backbone that is partially protonated by one equivalent of acetic acid . This monoacetate form imparts an ionic character that meaningfully alters solubility, antistatic efficacy, and processing performance relative to the non‑salt (neutral) parent base and other in‑class bis‑amides [2].

Why N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate Cannot Be Swapped with Generic TETA‑Distearamide or EBS


Generic in‑class substitution—for instance, replacing CAS 53620-55-6 with neutral TETA‑distearamide (CAS 53620-54-5), diethylenetriamine distearamide (DETA‑DS; CAS 10220-90-3), tetraethylenepentamine distearamide (TEPA‑DS; CAS 51946-06-6), or ethylene bis‑stearamide (EBS; CAS 110-30-5)—risks performance failure because the monoacetate counterion is not an inert bystander . Patent evidence demonstrates that strong‑acid neutralization of fatty amide antistats yields up to 5‑fold lower surface resistivity at low relative humidity versus the same amide neutralized with a weak fatty acid [1]. The monoacetate form provides this strong‑acid neutralization pre‑formulated into the product, whereas the free‑base analogs require the end‑user to manage stoichiometry, homogeneity, and compatibility independently—introducing batch‑to‑batch variability that can compromise antistatic, slip, and mold‑release specifications in polymer processing [2].

Quantitative Differentiation Evidence for N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate vs. Structurally Closest Analogs


Antistatic Surface Resistivity: Strong‑Acid Monoacetate Form vs. Fatty‑Acid‑Neutralized Amide

In a controlled polyethylene film study, the same base amidoamine antistatic agent neutralized with a strong acid (comparable to the monoacetate form of CAS 53620-55-6) delivered a surface resistivity of 5.1 × 10¹¹ Ω at ambient humidity, whereas the identical amide neutralized with a fatty acid registered 6.7 × 10¹² Ω—a 13‑fold advantage in charge‑dissipation capability [1]. The superiority widened dramatically at 12 % relative humidity, where static decay rates for the strong‑acid‑neutralized system were 0.38 s versus 2.2 s for the fatty‑acid‑neutralized comparator in polypropylene, a 5.8‑fold faster decay [1].

Antistatic agent Surface resistivity Polymer additive

Molecular Weight and Stoichiometric Identity Differentiation from Neutral TETA‑Distearamide (CAS 53620-54-5)

The monoacetate salt (CAS 53620-55-6) possesses a molecular weight of 739.22 g/mol and a molecular formula of C₄₄H₉₀N₄O₄, while the corresponding neutral TETA‑distearamide base (CAS 53620-54-5) has a molecular weight of 679.16 g/mol and formula C₄₂H₈₆N₄O₂ . The difference of one acetic acid moiety (60.05 g/mol) is analytically resolvable by HPLC (retention time shift on reverse‑phase columns), titration (free amine value), and mass spectrometry, providing an unambiguous identity check that prevents inadvertent substitution during procurement [1].

Quality control Structural identity Procurement specification

Chain‑Length‑Dependent Surface Activity: TETA‑Distearamide (C18) vs. Lower Homologs (C12/C14) in the Ethylenebis(iminoethylene) Series

Within the N,N'‑(ethylenebis(iminoethylene))bis(alkanamide) series, surface activity is strongly chain‑length‑dependent. The C12 (dodecanamide) and C14 (myristamide) monoacetate analogs exhibit surface tension values of approximately 28–32 mN/m at their CMC, whereas the C18 (stearamide) member—CAS 53620-55-6—is predicted to achieve lower equilibrium surface tension (~21–25 mN/m) and a substantially lower CMC by virtue of its longer hydrophobic chains, consistent with the Klevens equation for homologous surfactant series [1][2]. An experimentally characterized polyalkylenepolyamine‑based surfactant with a density of 0.97 g/cm³ and surface tension range of 21.2–21.3 mN/m provides a reasonable class‑level reference for the interfacial performance expected from the stearamide‑chain member [2].

Critical micelle concentration Surface tension Structure-property relationship

Demulsification Efficiency and HLB Tunability of TETA‑Backbone Surfactants vs. DETA and TEPA Analogs

A systematic study of ethoxylated polyalkylenepolyamine monostearate surfactants demonstrated that the ethyleneamine backbone length critically governs hydrophilic–lipophilic balance (HLB) and demulsification efficiency. The TETA‑based surfactant (closest structural analog to the backbone of CAS 53620-55-6) achieved a demulsification efficiency of 100 % at 300 ppm within 45 minutes for waxy crude oil emulsions (BSW 18 %), whereas the DETA‑based analog required higher concentrations or longer residence times to reach comparable performance [1]. The intermediate ethyleneamine chain length (four nitrogen atoms in TETA vs. three in DETA vs. five in TEPA) provides an optimal balance of hydrophilicity for aqueous phase partitioning without excessive water solubility that would reduce interfacial adsorption [1].

Demulsification HLB Ethyleneamine backbone

Thermal Stability Range: TETA‑Distearamide Monoacetate vs. Unsaturated Fatty Amide Slip Agents

The fully saturated C18 stearamide chains of CAS 53620-55-6 confer superior oxidative and thermal stability compared to unsaturated analogs such as oleamide (C18:1) and erucamide (C22:1), which are widely used as slip additives but suffer from thermal yellowing and degradation above 200 °C [1]. The boiling point of the TETA‑distearamide backbone is calculated at 793.7 °C at 760 mmHg, with a flash point of 90.2 °C, and the saturated chain structure eliminates the allylic oxidation pathways that degrade unsaturated amides during high‑temperature extrusion and molding . A Chinese patent explicitly identifies CAS 53620-55-6 as a preferred high‑temperature‑resistant organic opening agent for thermoplastic polyurethane masterbatch, citing its ability to maintain low dynamic/static friction coefficients at processing temperatures where conventional oleamide‑based opening agents fail .

Thermal stability Polymer processing Slip additive

Regulatory and Safety Profile: Monoacetate Salt vs. Free Amine‑Containing Comparators

N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate is registered in the FDA Global Substance Registration System (GSRS) with the Unique Ingredient Identifier UNII 1E0572296A, confirming its recognized status as a distinct chemical substance for industrial and indirect food‑contact applications [1]. In contrast, the free‑base TETA‑distearamide (CAS 53620-54-5) and the parent amine TETA are classified as corrosive and require additional handling precautions [2]. The monoacetate neutralization reduces the free amine content and associated basicity, yielding a substance with lower skin and eye irritation potential, which simplifies SDS management and workplace exposure control protocols for formulators .

Regulatory compliance FDA GRAS/GSRS Safety profile

High‑Value Application Scenarios Where N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate Outperforms Generic Alternatives


Electronics‑Grade Antistatic Masterbatch for Polyolefin and Engineering Thermoplastic Packaging

For injection‑molded or blown‑film packaging used in electronics manufacturing (ESD‑sensitive environments), CAS 53620-55-6 delivers surface resistivity in the charge‑dissipative range (10⁹–10¹¹ Ω) without requiring post‑compounding neutralization steps [1]. The pre‑neutralized monoacetate form avoids the performance variability associated with in‑situ fatty‑acid neutralization and maintains antistatic efficacy even at 12 % relative humidity—a condition where fatty‑acid‑neutralized amides show static decay rates nearly 6‑fold slower [1]. This translates to reliable ESD protection in dry manufacturing environments and cold‑chain logistics.

High‑Temperature Thermoplastic Polyurethane (TPU) Opening and Anti‑Blocking Masterbatch

Patent CN 201811117438 explicitly identifies CAS 53620-55-6 as a preferred organic opening agent for TPU masterbatch, citing its ability to maintain low dynamic and static coefficients of friction at processing temperatures exceeding 260 °C [2]. Unlike oleamide‑based opening agents that oxidize and yellow at these temperatures, the fully saturated stearamide chains of CAS 53620-55-6 resist thermal degradation, ensuring consistent anti‑blocking performance and surface aesthetics in TPU films, sheets, and molded articles [2]. This scenario is directly supported by quantitative thermal stability data showing a calculated boiling point of 793.7 °C for the compound backbone .

Crude Oil Demulsifier Formulations Requiring Rapid Phase Separation at Low Treat Rates

The TETA backbone present in CAS 53620-55-6 occupies an optimal HLB window for demulsification performance, as demonstrated by the ethoxylated TETA‑monostearate achieving 100 % water separation from waxy crude oil emulsions (BSW 18 %) at 300 ppm within 45 minutes [3]. The DETA‑based analog under‑performs at equivalent concentrations, while the TEPA‑based analog shifts the HLB toward excessive water solubility [3]. For oilfield chemical formulators, selecting CAS 53620-55-6 as the non‑ethoxylated precursor or direct additive can provide a more efficient demulsification baseline, reducing required treat rates and chemical logistics costs for upstream operations.

Regulatory‑Sensitive Formulations Requiring FDA‑Recognized Ingredient Identity

In indirect food‑contact materials, cosmetic emulsifier systems, or pharmaceutical processing aids, the availability of a GSRS Unique Ingredient Identifier (UNII 1E0572296A) for CAS 53620-55-6 provides a clear regulatory pathway [4]. The monoacetate neutralization mitigates the corrosive hazard classification associated with free‑amine‑containing comparators (such as residual TETA in the neutral base form), simplifying Safety Data Sheet authoring, workplace exposure monitoring, and regulatory dossier preparation [5]. This scenario leverages the documented regulatory identity and improved safety profile of the monoacetate salt over the free‑base TETA‑distearamide (CAS 53620-54-5) and the parent TETA amine.

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